4-chloro-7-[2-deoxy-3,5-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-beta-D-erythro-pentofuranosyl]-2-[[(1,1-dimethylethyl)dimethylsilyl]amino]-7H-Pyrrolo[2,3-d]pyrimidine-5-methanol
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Overview
Description
The compound “4-chloro-7-[2-deoxy-3,5-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-beta-D-erythro-pentofuranosyl]-2-[[(1,1-dimethylethyl)dimethylsilyl]amino]-7H-Pyrrolo[2,3-d]pyrimidine-5-methanol” is a complex organic molecule It features a pyrrolo[2,3-d]pyrimidine core, which is a fused bicyclic structure, and is heavily substituted with various functional groups, including chloro, deoxy, and silyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the protection of hydroxyl groups, selective chlorination, and the introduction of silyl groups. Typical reaction conditions might include the use of protecting groups such as tert-butyldimethylsilyl (TBDMS) to protect hydroxyl functionalities during the synthesis.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of each synthetic step to maximize yield and purity. This might involve the use of automated synthesizers and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: Potential oxidation of the hydroxyl group to a carbonyl group.
Reduction: Possible reduction of the pyrimidine ring.
Substitution: Nucleophilic substitution reactions at the chloro group.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce various functional groups in place of the chloro group.
Scientific Research Applications
This compound could have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Possible applications in drug development, particularly in targeting specific enzymes or receptors.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of silyl groups could influence its solubility and permeability, affecting its bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-chloro-7H-pyrrolo[2,3-d]pyrimidine: A simpler analog without the deoxy and silyl substitutions.
7-deazaadenosine: A nucleoside analog with a similar pyrrolo[2,3-d]pyrimidine core.
TBDMS-protected nucleosides: Compounds with similar silyl protection groups.
Uniqueness
The uniqueness of “4-chloro-7-[2-deoxy-3,5-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-beta-D-erythro-pentofuranosyl]-2-[[(1,1-dimethylethyl)dimethylsilyl]amino]-7H-Pyrrolo[2,3-d]pyrimidine-5-methanol” lies in its specific combination of functional groups, which could confer unique chemical and biological properties.
Properties
Molecular Formula |
C30H57ClN4O4Si3 |
---|---|
Molecular Weight |
657.5 g/mol |
IUPAC Name |
[2-[[tert-butyl(dimethyl)silyl]amino]-7-[4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-4-chloropyrrolo[2,3-d]pyrimidin-5-yl]methanol |
InChI |
InChI=1S/C30H57ClN4O4Si3/c1-28(2,3)40(10,11)34-27-32-25(31)24-20(18-36)17-35(26(24)33-27)23-16-21(39-42(14,15)30(7,8)9)22(38-23)19-37-41(12,13)29(4,5)6/h17,21-23,36H,16,18-19H2,1-15H3,(H,32,33,34) |
InChI Key |
CFRVSHCYKCFJDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)NC1=NC2=C(C(=CN2C3CC(C(O3)CO[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)CO)C(=N1)Cl |
Origin of Product |
United States |
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